molecular formula C9H7BrO B057769 4-Bromo-1-indanone CAS No. 15115-60-3

4-Bromo-1-indanone

Cat. No. B057769
Key on ui cas rn: 15115-60-3
M. Wt: 211.05 g/mol
InChI Key: UVVYFYLSZIMKMC-UHFFFAOYSA-N
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Patent
US05594081

Procedure details

Thionyl chloride (85 ml) was added to 3-(2-bromophenyl)propionic acid (16.88 g), and the mixture was stirred under reflux for 2 hours. After the mixture was left standing for cooling, the excessive amount of the thionyl chloride was removed by distillation under reduced pressure, and the residual mixture was distilled azeotropically once with toluene and once with carbon tetrachloride. The residual concentrate was dissolved in carbon tetrachloride (30 ml) and added at a temperature of 5°-10° C. dropwise to a suspension of aluminum chloride (14.74 g) in carbon tetrachloride (100 ml). The mixture was stirred at the same temperature for 40 minutes, then at room temperature for 30 minutes and further under reflux for 1 hour. After left standing for cooling, the mixture was poured into ice-hydrochloric acid, and extracted with methylene chloride. The organic layer was washed with dilute hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous saline, and dried over sodium sulfate. The solvent was removed by distillation under reduced pressure, and the residual concentrate was purified by chromatography on a silica gel column to give the title compound (13.2 g).
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
16.88 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][CH2:13][C:14]([OH:16])=O>>[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[CH2:12][CH2:13][C:14]2=[O:16]

Inputs

Step One
Name
Quantity
85 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
16.88 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
After the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
CUSTOM
Type
CUSTOM
Details
the excessive amount of the thionyl chloride was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual mixture was distilled azeotropically once with toluene and once with carbon tetrachloride
CONCENTRATION
Type
CONCENTRATION
Details
The residual concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in carbon tetrachloride (30 ml)
ADDITION
Type
ADDITION
Details
added at a temperature of 5°-10° C. dropwise to a suspension of aluminum chloride (14.74 g) in carbon tetrachloride (100 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
further under reflux for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
After left standing
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
ADDITION
Type
ADDITION
Details
the mixture was poured into ice-hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous saline, and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the residual concentrate
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2CCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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